Cellular Safety Profile: 4-Hydroxypyridazin-3(2H)-one Derivatives Avoid Toxicity Observed in Pyridine-Based Analogs
In a study developing D-amino acid oxidase (DAAO) inhibitors, 4-hydroxypyridazin-3(2H)-one derivatives were compared to the structurally analogous 3-hydroxy-pyridine-2(1H)-one series. The authors explicitly state that the pyridazinone derivatives are 'equivalent to the 3-hydroxy-pyridine-2(1H)-one series but lack cell toxicity' [1]. This is a critical differentiator for early-stage drug discovery, as the pyridine series exhibited cytotoxicity that limited their utility. The optimized pyridazinone derivative, 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one, demonstrated in vivo efficacy in a Y-maze cognitive deficit model without the toxicity that plagued the pyridine-based comparator [1].
| Evidence Dimension | Cellular Toxicity |
|---|---|
| Target Compound Data | Lack of cell toxicity (qualitative statement) |
| Comparator Or Baseline | 3-hydroxy-pyridine-2(1H)-one series (exhibited cell toxicity) |
| Quantified Difference | Not explicitly quantified, but stated as a binary difference (toxic vs. non-toxic) |
| Conditions | Enzyme and cell-based assays for human DAAO inhibition |
Why This Matters
This evidence directly supports the selection of 4-hydroxypyridazin-3(2H)-one-based scaffolds over pyridine-based alternatives for DAAO-targeted drug discovery to avoid attrition due to early-stage cytotoxicity.
- [1] Hondo, T.; Warizaya, M.; Niimi, T.; et al. 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-Amino Acid Oxidase Inhibitors. J. Med. Chem. 2013, 56, 3582-3592. View Source
